
N-(3-chlorophenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-phenylacetamide, also known as Chloroacetanilide, is a chemical compound that has been widely used in scientific research. This compound is used as a precursor for the synthesis of various other compounds, and it has been found to have several important biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever, and their inhibition can lead to the anti-inflammatory, analgesic, and antipyretic effects observed with N-(3-chlorophenyl)-2-phenylacetamide.
Biochemische Und Physiologische Effekte
N-(3-chlorophenyl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Furthermore, N-(3-chlorophenyl)-2-phenylacetamide has been shown to have analgesic and antipyretic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, which makes it a popular starting material for the synthesis of other compounds. Additionally, this compound has been extensively studied, and its biological effects are well-understood. However, there are also some limitations associated with the use of N-(3-chlorophenyl)-2-phenylacetamide in lab experiments. For example, this compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-2-phenylacetamide. One area of research could focus on the development of new compounds based on the structure of N-(3-chlorophenyl)-2-phenylacetamide, with the aim of improving its biological activity. Additionally, more research could be done to further elucidate the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of inflammatory conditions. Finally, further studies could be conducted to investigate the potential use of N-(3-chlorophenyl)-2-phenylacetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-phenylacetamide is a compound that has been extensively used in scientific research. This compound has several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects, and it has been used as a starting material for the synthesis of various other compounds. While the mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes. There are several future directions for the study of this compound, including the development of new compounds based on its structure and the investigation of its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-phenylacetamide involves the reaction of 3-chloroaniline and phenylacetic acid in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-phenylacetamide has been extensively used in scientific research as a starting material for the synthesis of various other compounds. It has also been found to have several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
18109-43-8 |
|---|---|
Produktname |
N-(3-chlorophenyl)-2-phenylacetamide |
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.7 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) |
InChI-Schlüssel |
GAWITMMQHFGOMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
18109-43-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



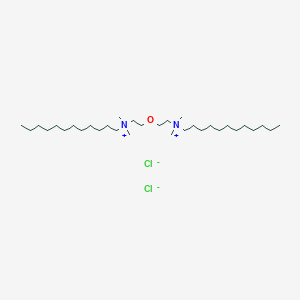
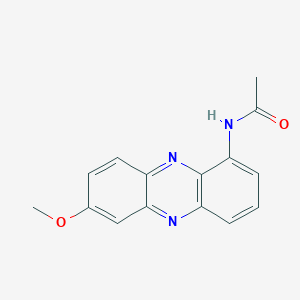
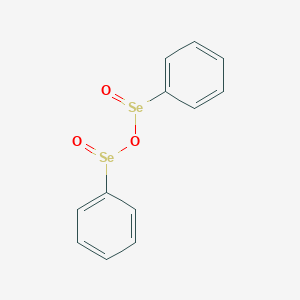
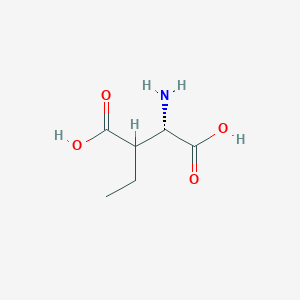
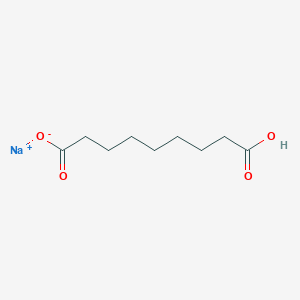
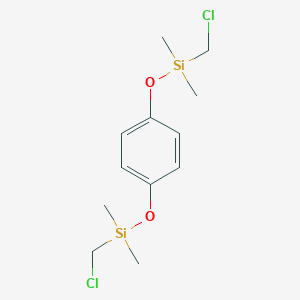
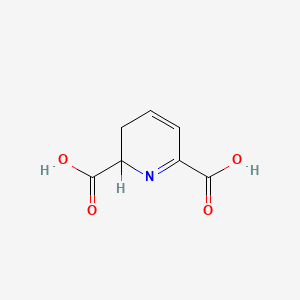
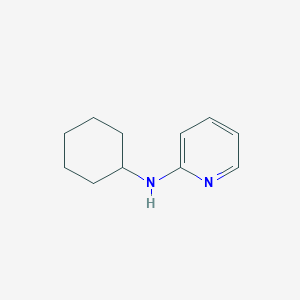
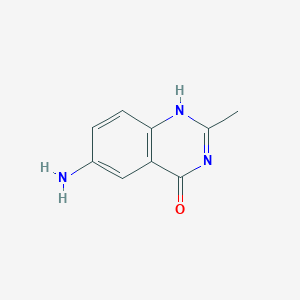
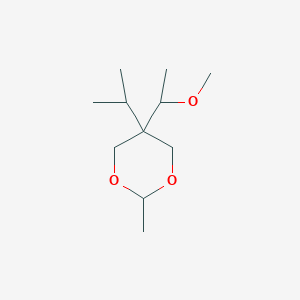
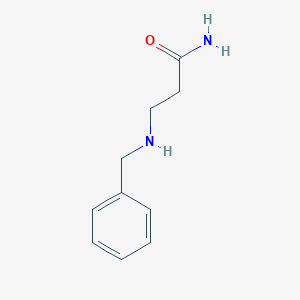

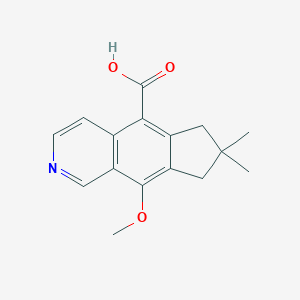
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)